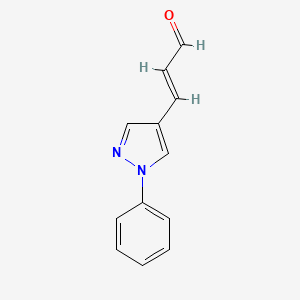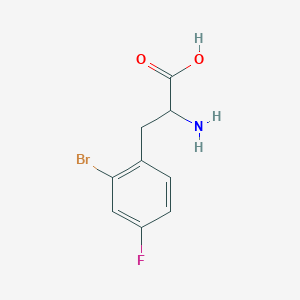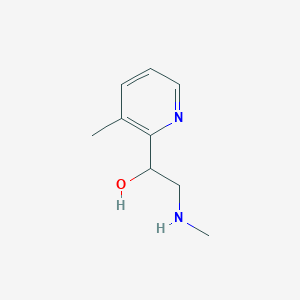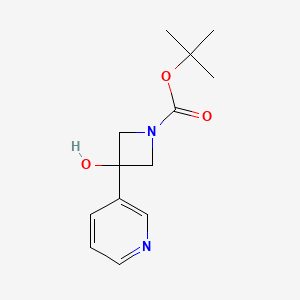
N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S. It is characterized by the presence of a sulfonamide group, which is a functional group containing a sulfonyl group connected to an amine group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride typically involves the reaction of 4-amino-4-methylcyclohexylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
4-amino-4-methylcyclohexylamine+methanesulfonyl chloride→N-(4-amino-4-methylcyclohexyl)methanesulfonamide+HCl
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
科学研究应用
N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
- N-(trans-4-aminocyclohexyl)methanesulfonamide hydrochloride
Uniqueness
N-(4-amino-4-methylcyclohexyl)methanesulfonamide hydrochloride is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets compared to similar compounds.
属性
分子式 |
C8H19ClN2O2S |
|---|---|
分子量 |
242.77 g/mol |
IUPAC 名称 |
N-(4-amino-4-methylcyclohexyl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-8(9)5-3-7(4-6-8)10-13(2,11)12;/h7,10H,3-6,9H2,1-2H3;1H |
InChI 键 |
XKVIPTXEOUEHFV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)NS(=O)(=O)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)




![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)



![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)



